
3-Amino-n-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-n-hydroxybutanamide is an organic compound that belongs to the class of aminohydroxamic acids. This compound is characterized by the presence of both an amino group and a hydroxamic acid group, making it a versatile molecule in various chemical and biological applications. The molecular formula of this compound is C4H10N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-n-hydroxybutanamide can be achieved through several methods. One common approach involves the reaction of 3-aminobutanamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-n-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
3-Amino-n-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of matrix metalloproteinases.
Medicine: Research is ongoing to explore its antitumor and cytotoxic properties, making it a candidate for cancer therapy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-n-hydroxybutanamide involves its interaction with specific molecular targets. In the context of enzyme inhibition, the compound binds to the active site of matrix metalloproteinases, preventing their catalytic activity. This inhibition is achieved through the formation of stable complexes with the enzyme, thereby blocking substrate access and subsequent enzymatic reactions.
Comparaison Avec Des Composés Similaires
- 3-Amino-n-hydroxypropanamide
- 4-Amino-n-hydroxybutanamide
- 2-Amino-n-hydroxyacetamide
Comparison: 3-Amino-n-hydroxybutanamide is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Compared to 3-Amino-n-hydroxypropanamide and 4-Amino-n-hydroxybutanamide, it exhibits different binding affinities and inhibitory activities. The presence of the hydroxamic acid group in this compound also contributes to its enhanced reactivity in chemical reactions.
Propriétés
Numéro CAS |
3833-52-1 |
|---|---|
Formule moléculaire |
C4H10N2O2 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
3-amino-N-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-3(5)2-4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7) |
Clé InChI |
QMFFTUKBEIKMFT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)
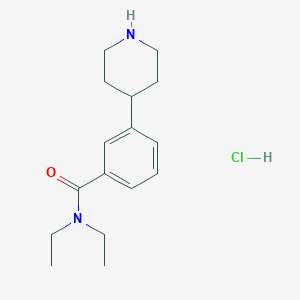
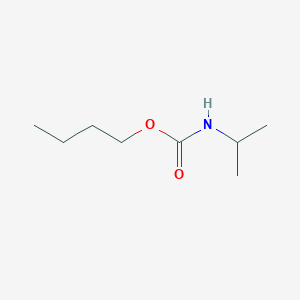
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)
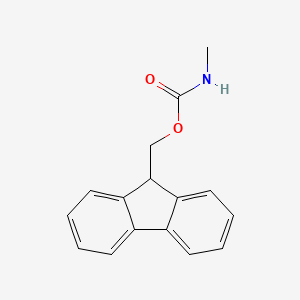
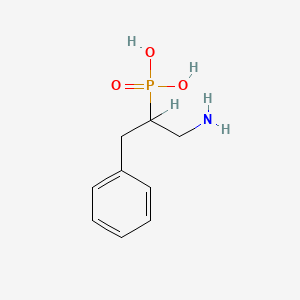
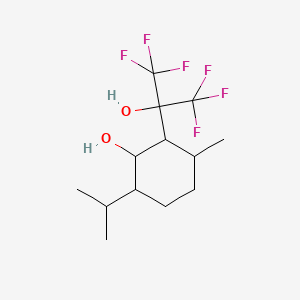
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)
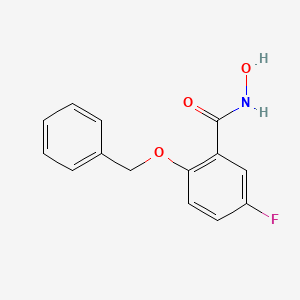
![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)
